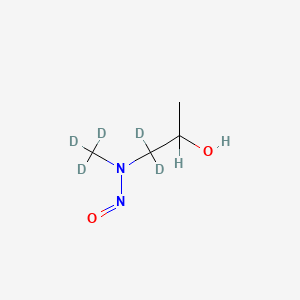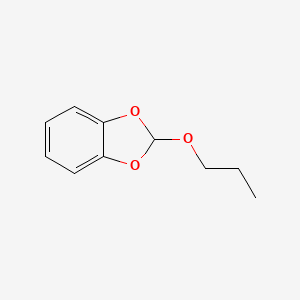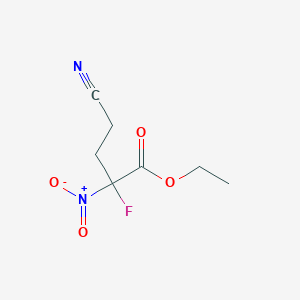
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate is an organic compound with a complex structure that includes cyano, fluoro, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-2-fluoro-2-nitrobutanoate typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by fluorination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluoro or cyano groups.
Applications De Recherche Scientifique
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s derivatives may have pharmaceutical applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 4-cyano-2-fluoro-2-nitrobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano, fluoro, and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4,4-trichloro-2-cyano-2-butenoate
- Ethyl 4-cyano-2-fluoro-2-nitrobutanoate
Uniqueness
This compound is unique due to the presence of both fluoro and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This combination of functional groups makes it particularly valuable in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
110683-81-3 |
|---|---|
Formule moléculaire |
C7H9FN2O4 |
Poids moléculaire |
204.16 g/mol |
Nom IUPAC |
ethyl 4-cyano-2-fluoro-2-nitrobutanoate |
InChI |
InChI=1S/C7H9FN2O4/c1-2-14-6(11)7(8,10(12)13)4-3-5-9/h2-4H2,1H3 |
Clé InChI |
MPJIEXRJXYAHDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC#N)([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


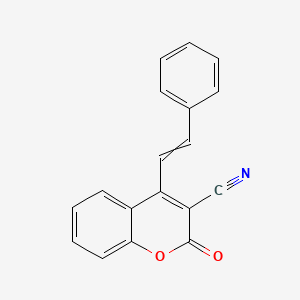
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
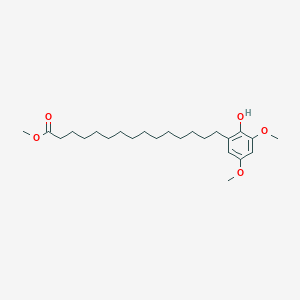
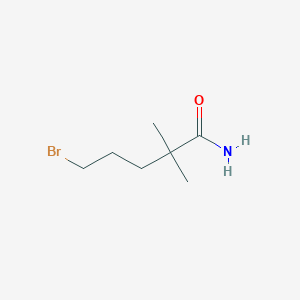

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

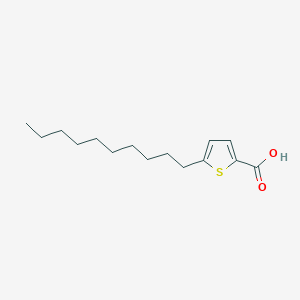
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
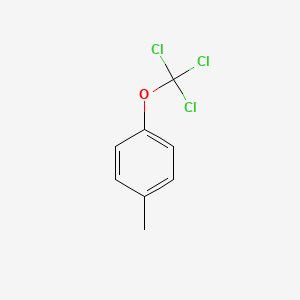
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
